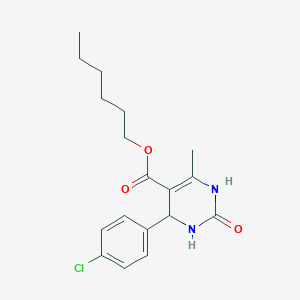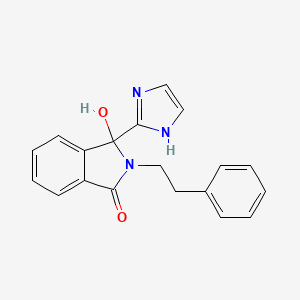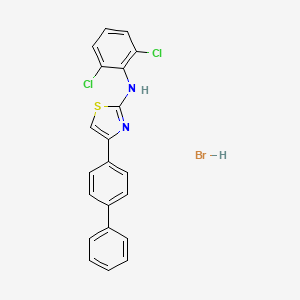
3-(4-chlorobenzyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorobenzyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione, also known as CCPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CCPP is a pyrrolidinedione derivative that has a unique chemical structure, which makes it an interesting compound for study. In
科学的研究の応用
3-(4-chlorobenzyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione has been found to have several scientific research applications. One of the most significant applications of this compound is in the field of neuroscience. This compound has been shown to have a positive effect on memory and learning in animal models. This makes this compound an interesting compound for the study of cognitive function and memory disorders.
作用機序
The mechanism of action of 3-(4-chlorobenzyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione is not fully understood. However, it is believed that this compound acts as a modulator of the glutamatergic system, which is involved in memory and learning. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to increase the levels of BDNF, which is important for the growth and survival of neurons. This compound has also been found to increase the levels of acetylcholine, a neurotransmitter that is important for memory and learning.
実験室実験の利点と制限
One of the advantages of 3-(4-chlorobenzyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione is that it has been shown to have a positive effect on memory and learning in animal models. This makes this compound an interesting compound for the study of cognitive function and memory disorders. However, one of the limitations of this compound is that its mechanism of action is not fully understood. This makes it difficult to determine its potential therapeutic applications.
将来の方向性
There are several future directions for the study of 3-(4-chlorobenzyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione. One of the most promising directions is the study of this compound in the treatment of memory disorders such as Alzheimer's disease. This compound has been shown to have a positive effect on memory and learning in animal models, and further research may reveal its potential therapeutic applications. Another future direction for the study of this compound is the development of new compounds based on its chemical structure. These compounds may have even greater potential for the treatment of memory disorders and other neurological conditions.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been shown to have a positive effect on memory and learning in animal models, and further research may reveal its potential therapeutic applications. The mechanism of action of this compound is not fully understood, but it is believed to act as a modulator of the glutamatergic system and increase the levels of BDNF. This compound has several advantages and limitations for lab experiments, and there are several future directions for the study of this compound.
合成法
The synthesis of 3-(4-chlorobenzyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione is a complex process that involves several steps. The starting materials for the synthesis of this compound are 4-chlorobenzaldehyde and 4-chlorophenylhydrazine. These two compounds are reacted together to form 4-(4-chlorophenyl)hydrazine-1-carboxaldehyde. This intermediate compound is then reacted with succinic anhydride to form this compound.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO2/c18-13-3-1-11(2-4-13)9-12-10-16(21)20(17(12)22)15-7-5-14(19)6-8-15/h1-8,12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYGCUSVMDHCTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386643 |
Source


|
| Record name | 1-(4-chlorophenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5785-54-6 |
Source


|
| Record name | 1-(4-chlorophenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methoxy-2-[2-(2-methylphenoxy)ethoxy]benzene](/img/structure/B5002765.png)

![N-[3-(2-quinoxalinyl)phenyl]isonicotinamide](/img/structure/B5002776.png)
![[4-(2-nitrophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl acetate](/img/structure/B5002784.png)
![3-chloro-1-(2-ethylphenyl)-4-[(2-methoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5002794.png)
![N,N'-bis[3-(dimethylamino)propyl]terephthalamide hydrochloride](/img/structure/B5002796.png)
![3-allyl-5-{4-[(4-bromobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5002800.png)
![5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5002804.png)

![4-{3-[4-(2,5-dimethylphenyl)-1-piperazinyl]butyl}phenol](/img/structure/B5002814.png)
![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-fluorobenzyl)-1,4-diazepane](/img/structure/B5002822.png)
